[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine
Description
Chemical Structure: The compound (3-Methylthiophen-2-yl)methylamine consists of a 3-methyl-substituted thiophene ring linked via a methylene bridge to an isopropylamine group. This structure combines aromatic heterocyclic (thiophene) and aliphatic amine functionalities, making it a versatile intermediate in medicinal and organic chemistry.
For example, coupling 3-methylthiophen-2-ylmethanol with propan-2-amine via nucleophilic substitution or reductive amination could yield the target compound. Such strategies align with reported syntheses of related thiophene-amines, such as 2-(3-methylthiophen-2-yl)propan-1-amine (CAS 1343109-06-7) .
Applications: Thiophene-containing amines are frequently explored as bioactive molecules, enzyme inhibitors, or precursors for functional materials. The isopropylamine group enhances solubility in organic solvents and may influence receptor-binding properties.
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-7(2)10-6-9-8(3)4-5-11-9/h4-5,7,10H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXWKQPRAOWJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)methylamine typically involves the alkylation of 3-methylthiophene with an appropriate alkylating agent, followed by amination. One common method involves the reaction of 3-methylthiophene with formaldehyde and hydrogen cyanide to form the corresponding nitrile, which is then reduced to the amine using hydrogen gas and a suitable catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production methods for (3-Methylthiophen-2-yl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(3-Methylthiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated thiophene derivatives.
Scientific Research Applications
(3-Methylthiophen-2-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below compares (3-Methylthiophen-2-yl)methylamine with structurally related compounds, focusing on substituent variations and physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | CAS Number | Source |
|---|---|---|---|---|---|
| (3-Methylthiophen-2-yl)methylamine | C9H15NS | 169.29 (calc.) | Thiophene (3-Me), methylene, isopropylamine | Not explicitly listed | Hypothetical |
| 2-(3-Methylthiophen-2-yl)propan-1-amine | C8H13NS | 155.26 | Thiophene (3-Me), propane-1-amine chain | 1343109-06-7 | ChemBK |
| 1-(3-Methylthiophen-2-yl)ethylamine | C13H17NS2 | 263.41 | Thiophene (3-Me), ethyl linker, thiophenemethyl | 128365-16-2 | Parchem |
| {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine | C15H19NS | 245.40 | Phenyl-thiophene hybrid, isopropylamine | 1553187-05-5 | Advanced Tech |
| 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride | C7H8ClNS | 173.66 | Propargylamine, thiophene, hydrochloride salt | 115955-65-2 | ChemBK |
Functional Group Impact on Properties
Propargylamine derivatives (e.g., 3-(thiophen-2-yl)prop-2-yn-1-amine hydrochloride) exhibit higher reactivity due to the triple bond, enabling click chemistry applications .
Aromatic Systems :
- Thiophene-phenyl hybrids (e.g., {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine) introduce extended conjugation, which may improve UV absorption or fluorescence properties .
- Bis-thiophene systems (e.g., 1-(3-Methylthiophen-2-yl)ethylamine) increase lipophilicity, impacting membrane permeability .
Physicochemical Properties :
Biological Activity
(3-Methylthiophen-2-yl)methylamine, a thiophene derivative, has garnered attention for its potential biological activities. This compound's unique structure, which combines a thiophene ring with an amine group, enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The precise mechanism of action for (3-Methylthiophen-2-yl)methylamine remains largely unexplored. However, as a thiophene derivative, it is hypothesized to exhibit a range of biological functions similar to other compounds in this class. These include:
- Anti-inflammatory properties
- Antimicrobial effects
- Anticancer activities
- Antioxidant capabilities
- Modulation of estrogen receptors
- Inhibition of kinases
Biological Activities
Research indicates that (3-Methylthiophen-2-yl)methylamine may possess several biological activities:
- Antimicrobial Activity : Preliminary investigations suggest potential effectiveness against various microbial strains, which could be useful in developing new antibiotics.
- Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation, although specific pathways and efficacy levels require further elucidation.
- Neuropharmacological Effects : Related studies on thiophene derivatives have indicated potential anticonvulsant and antinociceptive activities, suggesting that (3-Methylthiophen-2-yl)methylamine might influence neuronal pathways .
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Activity
A study on derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione demonstrated significant anticonvulsant activity. The most promising compound showed an value significantly lower than that of established drugs like valproic acid, indicating potential as a therapeutic agent .
Biochemical Pathways
The biochemical pathways influenced by (3-Methylthiophen-2-yl)methylamine are not fully characterized. Nevertheless, it is posited that the compound may interact with voltage-gated sodium and calcium channels, as well as GABA transporters, contributing to its neuropharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
